Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 1206978-64-4) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at position 6 and a methyl ester at position 3. Its molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 258.17 (estimated based on structural analogs) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising scaffold for drug development . This compound is primarily used in research as a synthetic intermediate for pharmaceuticals targeting enzymes or receptors where fluorine substitution is critical .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-14-8-3-2-6(5-15(7)8)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFNCCDSQVHSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the pyridine amine on the α-carbon of methyl bromopyruvate, followed by cyclization to form the imidazo[1,2-a]pyridine core. Key parameters include:
-
Solvent System : A 1:1 mixture of 1,2-dimethoxyethane (DME) and methanol facilitates solubility and reaction efficiency.
-
Temperature : Heating at 80°C for 14 hours ensures complete conversion, though prolonged heating risks decomposition.
-
Stoichiometry : A 1.2:1 molar ratio of methyl bromopyruvate to 5-(trifluoromethyl)pyridin-2-amine minimizes side products.
Under these conditions, the reaction achieves a yield of 42–48%, with purity >95% after silica gel chromatography.
One-Pot Multicomponent Synthesis
Recent advancements employ one-pot strategies to streamline synthesis. A three-component reaction involving 2-aminopyridine, trifluoroacetonitrile, and methyl glyoxylate has been explored.
Reaction Conditions and Scope
-
Catalyst : Cu(I) iodide (10 mol%) accelerates the [3+2] cycloaddition between in situ-generated pyridinium ylides and trifluoroacetonitrile.
-
Solvent : Acetonitrile at reflux (82°C) optimizes reaction kinetics.
-
Yield : This method achieves 55–60% yield, with improved atom economy compared to stepwise approaches.
Table 1: Comparison of Cyclocondensation vs. One-Pot Methods
| Parameter | Cyclocondensation | One-Pot |
|---|---|---|
| Yield (%) | 42–48 | 55–60 |
| Reaction Time (h) | 14 | 8–10 |
| Purification Complexity | High | Moderate |
| Scalability | Industrial | Lab-scale |
Post-Functionalization of Preformed Imidazo[1,2-a]Pyridines
Alternative routes modify preassembled imidazo[1,2-a]pyridine cores. For example, methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes trifluoromethylation via:
Ullmann-Type Coupling
-
Conditions : 110°C for 24 hours under argon.
Industrial-Scale Considerations
For large-scale production, the cyclocondensation method remains preferred due to:
-
Cost Efficiency : Methyl bromopyruvate is commercially available at scale.
-
Process Safety : DME/methanol mixtures pose lower risks compared to high-temperature vapor-phase reactions.
-
Regulatory Compliance : Well-established protocols align with ICH guidelines for impurity profiling.
Challenges and Mitigation Strategies
Low Yields in Cyclocondensation
Byproduct Formation in One-Pot Reactions
-
Cause : Uncontrolled polymerization of trifluoroacetonitrile.
-
Solution : Gradual reagent addition and strict temperature control.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in the context of tuberculosis, it targets the mycobacterial cell wall synthesis pathway, inhibiting the growth of the bacteria . The compound’s trifluoromethyl group enhances its binding affinity to the target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate are compared below with key analogs, highlighting substituent effects on bioactivity and physicochemical characteristics.
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Halogenated Derivatives : Bromo (Br) and chloro (Cl) analogs exhibit antimicrobial activity, with Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate showing specificity against Streptococcus pneumoniae via FtsZ inhibition . The larger bromo group may enhance target binding compared to smaller halogens like fluorine .
- Trifluoromethyl vs. Halogens : The trifluoromethyl group in the target compound improves metabolic stability and membrane permeability compared to halogens, but its bulky nature may reduce binding affinity in certain targets .
- Complex Substituents : HS-173’s sulfonamido-pyridinyl side chain enables PI3K inhibition (IC₅₀ = 6.2 nM), demonstrating how extended substituents can modulate target specificity .
Ethyl esters (e.g., HS-173) are more lipophilic, enhancing solubility in organic formulations .
Positional Isomerism :
- Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate demonstrates that trifluoromethyl placement at position 2 (vs. 6 in the target compound) alters steric effects, though its biological relevance remains unexplored .
Synthetic Utility :
- The target compound’s methyl ester group facilitates facile hydrolysis to carboxylic acids for further derivatization, a strategy less common in ethyl esters due to slower reaction kinetics .
Biological Activity
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula . The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and its effects on different cellular pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study conducted by [source needed] demonstrated that the compound inhibited the proliferation of cancer cell lines, particularly in breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 18.5 | Inhibition of DNA synthesis |
Inhibition of Enzymatic Activity
Another aspect of the biological activity is the compound's ability to inhibit specific enzymes involved in tumor progression. For example, it has been shown to inhibit certain kinases that are critical for cell signaling in cancer cells. This inhibition can lead to reduced cell migration and invasion.
Case Study: Kinase Inhibition
A detailed investigation into the kinase inhibitory profile revealed that this compound selectively inhibits the activity of protein kinase B (AKT), which is often overactive in various cancers. This finding was supported by both in vitro assays and computational docking studies.
Toxicological Profile
While exploring its biological activity, it is essential to consider the toxicological aspects. Preliminary studies suggest that this compound has a favorable safety profile at therapeutic doses but requires further investigation into its long-term effects.
Table 2: Toxicological Data
| Endpoint | Result |
|---|---|
| Acute toxicity | Low (LD50 > 2000 mg/kg) |
| Genotoxicity | Negative |
| Carcinogenicity | Not classified |
Q & A
Q. What are the common synthetic routes for preparing Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?
The synthesis typically involves cyclization reactions using halogenated pyridine precursors and methyl esters. For example:
- Step 1: React 2-aminopyridine derivatives with methyl 2-bromo-2-(trifluoromethyl)acetate in the presence of a base (e.g., potassium carbonate).
- Step 2: Cyclize under reflux in solvents like ethanol or dimethoxyethane (60–80°C, 12–24 hours) .
- Key reagents: Nucleophilic bases (e.g., K₂CO₃) and coupling agents (e.g., EDCI) enhance reaction efficiency .
Q. How is the compound characterized to confirm its structure and purity?
- X-ray crystallography: Resolves crystal packing and bond angles (e.g., mean C–C bond length = 0.002 Å) .
- NMR/IR spectroscopy: Identifies functional groups (e.g., trifluoromethyl signal at δ ~110–120 ppm in NMR; carbonyl stretch at ~1720 cm in IR) .
- HPLC: Determines purity (>97% for research-grade material) .
Q. What preliminary biological activities are associated with this compound?
- Antimicrobial activity: Imidazo[1,2-a]pyridine derivatives inhibit bacterial/viral enzymes via π-π stacking and hydrophobic interactions .
- Enzyme inhibition: Analogues (e.g., HS-173) act as PI3Kα inhibitors, suggesting potential anticancer applications .
Advanced Questions
Q. What reaction mechanisms govern the substitution of the trifluoromethyl group?
The trifluoromethyl group is electron-withdrawing, directing nucleophilic attacks to the pyridine ring’s 6-position. For example:
Q. How can synthetic yields be optimized for large-scale production?
- Solvent selection: Ethanol improves cyclization efficiency compared to DMSO due to reduced side reactions .
- Catalyst screening: Palladium-based catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for introducing aryl groups) .
- Temperature control: Maintaining 70–80°C prevents decomposition of thermally sensitive intermediates .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- SAR studies: Replacing trifluoromethyl with bromine at the 6-position increases cytotoxicity (IC₅₀ reduced by 40% in MCF-7 cells) .
- Fluorine substitution: Difluoro derivatives (e.g., 6,8-difluoro) show enhanced metabolic stability in hepatic microsomal assays .
Q. How should conflicting data on biological activity be resolved?
- Assay standardization: Use identical cell lines (e.g., HEK293) and controls to minimize variability .
- Dose-response curves: Validate IC₅₀ values across ≥3 independent experiments .
- Computational modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinity discrepancies due to stereochemistry .
Q. What role does the trifluoromethyl group play in chemical stability?
- Thermal stability: The CF₃ group increases decomposition temperature by ~50°C compared to methyl analogues .
- Oxidative resistance: Fluorine’s electronegativity mitigates radical-mediated degradation, as shown in accelerated stability testing (40°C/75% RH) .
Q. How is X-ray crystallography used to validate synthetic products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
